molecular formula C14H13ClO4S B14848370 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride

Katalognummer: B14848370
Molekulargewicht: 312.8 g/mol
InChI-Schlüssel: RZFILKDDIXNHCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-(benzyloxy)-5-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Electrophiles: Nitronium ion (NO2+), halogens (Cl2, Br2), acyl chlorides (RCOCl)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Aldehydes and Carboxylic Acids: Formed by oxidation of benzyloxy and methoxy groups

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of sulfonamide-based drugs and other bioactive compounds.

    Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and biological applications to modify or label target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Benzyloxy)-4-methoxybenzenesulfonyl chloride
  • 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
  • 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride

Uniqueness

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific reactivity and properties. The combination of these functional groups allows for selective reactions and modifications that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Eigenschaften

Molekularformel

C14H13ClO4S

Molekulargewicht

312.8 g/mol

IUPAC-Name

3-methoxy-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C14H13ClO4S/c1-18-12-7-13(9-14(8-12)20(15,16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI-Schlüssel

RZFILKDDIXNHCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.